N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H16ClN3O3S and its molecular weight is 449.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response .
Mode of Action
This results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Given the anti-inflammatory properties of similar thiazole derivatives, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in the inflammatory response .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Similar thiazole derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally affect the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have anti-inflammatory properties . It has been shown to inhibit COX-1, an enzyme involved in inflammation, with an IC50 value of 11.34 µM . This suggests that the compound could interact with enzymes and other biomolecules, potentially altering their function and the biochemical reactions they are involved in .
Cellular Effects
It has been suggested that the compound may have antibacterial activity . The compound has been shown to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit COX-1, suggesting that it may bind to this enzyme and inhibit its activity .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function . For example, it has been shown to display potent antibacterial activity, suggesting that it may have long-term effects on bacterial cells .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3S/c1-29-17-9-4-6-14-12-18(30-21(14)17)22(28)27(13-15-7-2-3-11-25-15)23-26-20-16(24)8-5-10-19(20)31-23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCMJFMJSNXLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.